Bazlitoran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

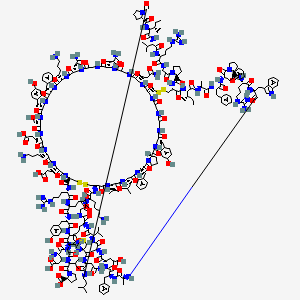

IMO-8400 is a synthetic oligonucleotide-based antagonist that targets Toll-like receptors 7, 8, and 9. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses. IMO-8400 has been developed to inhibit the activation of these receptors, thereby modulating immune responses and offering potential therapeutic benefits for various autoimmune diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

IMO-8400 is synthesized using solid-phase oligonucleotide synthesis techniques. This method involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain anchored to a solid support. The synthesis process includes several key steps:

Deprotection: Removal of protecting groups from the nucleotide monomers.

Coupling: Addition of nucleotide monomers to the growing chain.

Capping: Termination of unreacted chains to prevent incomplete sequences.

Oxidation: Conversion of phosphite triester linkages to phosphate linkages.

Cleavage and Deprotection: Release of the oligonucleotide from the solid support and removal of remaining protecting groups.

Industrial Production Methods

The industrial production of IMO-8400 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated synthesizers are used to ensure high precision and efficiency. The process is optimized for scalability, purity, and yield, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

IMO-8400 primarily undergoes interactions with Toll-like receptors rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to and inhibit these receptors, thereby modulating immune responses .

Common Reagents and Conditions

The synthesis of IMO-8400 involves standard reagents used in oligonucleotide synthesis, such as phosphoramidites, activators, and oxidizing agents. The conditions are carefully controlled to ensure high fidelity and efficiency in the synthesis process .

Major Products Formed

The major product formed from the synthesis of IMO-8400 is the fully assembled oligonucleotide chain with specific sequences designed to target Toll-like receptors 7, 8, and 9. The final product is purified to remove any incomplete or erroneous sequences .

Scientific Research Applications

IMO-8400 has shown promise in various scientific research applications, particularly in the fields of immunology, oncology, and autoimmune diseases:

Immunology: IMO-8400 has been studied for its ability to modulate immune responses by inhibiting Toll-like receptors. .

Oncology: Research has demonstrated that IMO-8400 can inhibit the survival and proliferation of B-cell lymphoma cells harboring the MYD88 L265P mutation.

Autoimmune Diseases: IMO-8400 has been evaluated in clinical trials for its efficacy in treating autoimmune diseases by suppressing the production of pro-inflammatory cytokines and modulating immune responses.

Mechanism of Action

IMO-8400 exerts its effects by binding to Toll-like receptors 7, 8, and 9, thereby inhibiting their activation. These receptors are involved in recognizing nucleic acids from pathogens and initiating immune responses. By blocking these receptors, IMO-8400 prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other immune responses. This mechanism of action makes IMO-8400 a potential therapeutic agent for conditions characterized by excessive immune activation .

Comparison with Similar Compounds

IMO-8400 is unique in its ability to simultaneously target Toll-like receptors 7, 8, and 9. Other similar compounds include:

IMO-3100: Another oligonucleotide-based antagonist that targets Toll-like receptors 7 and 9 but not 8.

TLR7 and TLR9 Antagonists: Various other compounds have been developed to target individual Toll-like receptors, but IMO-8400’s ability to inhibit multiple receptors simultaneously offers a broader range of therapeutic applications.

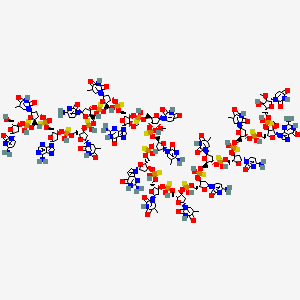

Properties

CAS No. |

1378549-07-5 |

|---|---|

Molecular Formula |

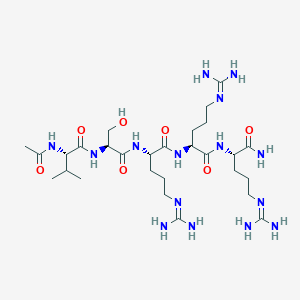

C179H233N52O101P17S17 |

Molecular Weight |

5801 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C179H233N52O101P17S17/c1-71-41-221(172(252)200-143(71)184)123-32-85(106(303-123)62-293-347(274,364)330-136-109(313-160(140(136)278-10)220-26-19-117(234)199-171(220)251)66-297-349(276,366)332-138-111(315-162(142(138)280-12)231-70-193-134-148(231)203-165(188)206-158(134)245)65-296-346(273,363)328-92-39-130(228-48-78(8)155(242)213-179(228)259)310-105(92)60-289-337(264,354)320-84-31-122(218-24-17-115(183)197-169(218)249)302-98(84)53-285-341(268,358)324-89-36-127(225-45-75(5)152(239)210-176(225)256)308-103(89)58-291-344(271,361)329-93-40-131(229-68-191-132-144(185)189-67-190-146(132)229)311-107(93)61-292-343(270,360)326-86-33-124(222-42-72(2)149(236)207-173(222)253)304-99(86)54-281-333(260,350)316-80-27-119(298-94(80)49-232)215-21-14-112(180)194-166(215)246)321-338(265,355)282-50-95-81(28-118(299-95)214-20-13-79-145(214)201-163(186)204-156(79)243)317-334(261,351)286-55-100-90(37-128(305-100)226-46-76(6)153(240)211-177(226)257)325-342(269,359)290-57-102-88(35-126(307-102)224-44-74(4)151(238)209-175(224)255)323-340(267,357)284-51-96-82(29-120(300-96)216-22-15-113(181)195-167(216)247)318-335(262,352)287-56-101-87(34-125(306-101)223-43-73(3)150(237)208-174(223)254)322-339(266,356)283-52-97-83(30-121(301-97)217-23-16-114(182)196-168(217)248)319-336(263,353)288-59-104-91(38-129(309-104)227-47-77(7)154(241)212-178(227)258)327-345(272,362)295-64-110-137(141(279-11)161(314-110)230-69-192-133-147(230)202-164(187)205-157(133)244)331-348(275,365)294-63-108-135(235)139(277-9)159(312-108)219-25-18-116(233)198-170(219)250/h13-26,41-48,67-70,80-111,118-131,135-142,159-162,232,235H,27-40,49-66H2,1-12H3,(H,260,350)(H,261,351)(H,262,352)(H,263,353)(H,264,354)(H,265,355)(H,266,356)(H,267,357)(H,268,358)(H,269,359)(H,270,360)(H,271,361)(H,272,362)(H,273,363)(H,274,364)(H,275,365)(H,276,366)(H2,180,194,246)(H2,181,195,247)(H2,182,196,248)(H2,183,197,249)(H2,184,200,252)(H2,185,189,190)(H,198,233,250)(H,199,234,251)(H,207,236,253)(H,208,237,254)(H,209,238,255)(H,210,239,256)(H,211,240,257)(H,212,241,258)(H,213,242,259)(H3,186,201,204,243)(H3,187,202,205,244)(H3,188,203,206,245)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,135+,136+,137+,138+,139+,140+,141+,142+,159+,160+,161+,162+,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?,345?,346?,347?,348?,349?/m0/s1 |

InChI Key |

HDRGJRSISASRAJ-WKPMUQCKSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OC)N6C=CC(=O)NC6=O)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)OC)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OC)N6C=CC(=O)NC6=O)COP(=S)(O)OC7C(OC(C7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=O)(OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pentadecasodium;[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832469.png)

![2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]amino]acetate;gadolinium(3+)](/img/structure/B10832490.png)

![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium(4+);chloride](/img/structure/B10832496.png)

![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)